molecular formula C15H25N3O4S B12912243 ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate CAS No. 87202-58-2

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate

Cat. No.: B12912243
CAS No.: 87202-58-2
M. Wt: 343.4 g/mol
InChI Key: HFAXYWDXLCVREV-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate typically involves the reaction of a triazine derivative with a decanoic acid ester. One common method involves the alkylation of a triazine derivative with a decanoic acid ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent such as dioxane or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound can bind to the active site of enzymes, such as cholinesterase, and inhibit their activity. This inhibition is often achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the decanoate ester, which can influence its solubility, stability, and biological activity.

Properties

CAS No.

87202-58-2

Molecular Formula

C15H25N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate

InChI

InChI=1S/C15H25N3O4S/c1-3-5-6-7-8-9-10-11(14(20)22-4-2)23-13-12(19)16-15(21)18-17-13/h11H,3-10H2,1-2H3,(H2,16,18,19,21)

InChI Key

HFAXYWDXLCVREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O

Origin of Product

United States

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